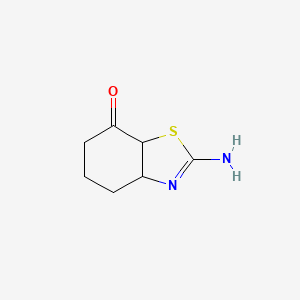
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. Compounds of this nature are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a thiourea derivative with a suitable halogenated compound, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a metal catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As a precursor for materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone would depend on its specific interactions with biological targets. This might involve binding to enzymes, receptors, or other proteins, and modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazole
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzoxazolone
- 2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzimidazolone
Uniqueness
2-amino-3a,5,6,7a-tetrahydro-7(4H)-Benzothiazolone is unique due to the presence of both nitrogen and sulfur atoms in its heterocyclic structure, which can impart distinct chemical and biological properties compared to similar compounds that contain only nitrogen or oxygen atoms.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-amino-4,5,6,7a-tetrahydro-3aH-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C7H10N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h4,6H,1-3H2,(H2,8,9) |
InChI Key |
IKSOLCNQGMJHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)


![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

![1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)
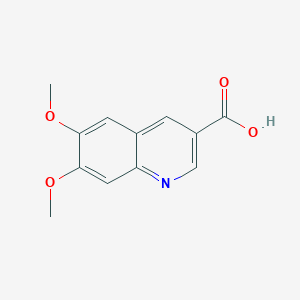
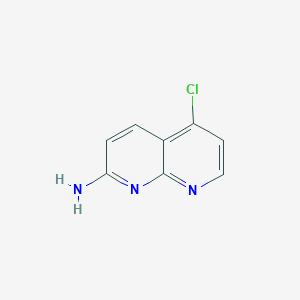
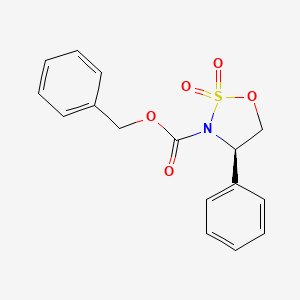
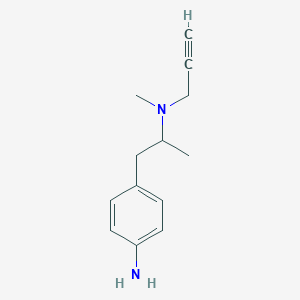

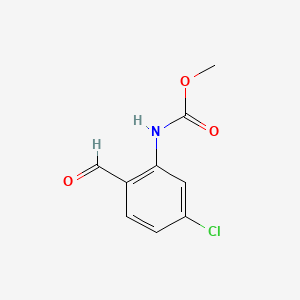
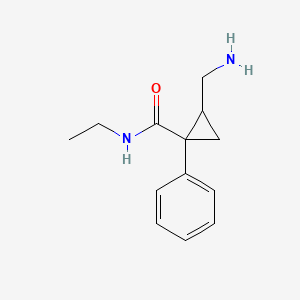
![3-[2-[[2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B12284962.png)
